molecular formula C11H12O3 B14267767 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 158750-70-0

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14267767
CAS No.: 158750-70-0
M. Wt: 192.21 g/mol
InChI Key: UCZPKALZHWURFV-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is a derivative of coumarin, a naturally occurring lactone found in many plants. Coumarins have been widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzopyran derivatives. Its combination of hydroxyl and dimethyl groups contributes to its unique pharmacological profile .

Properties

CAS No.

158750-70-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-hydroxy-3,3-dimethyl-4H-chromen-2-one

InChI

InChI=1S/C11H12O3/c1-11(2)9(12)7-5-3-4-6-8(7)14-10(11)13/h3-6,9,12H,1-2H3

InChI Key

UCZPKALZHWURFV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC=CC=C2OC1=O)O)C

Origin of Product

United States

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